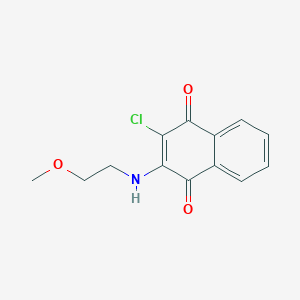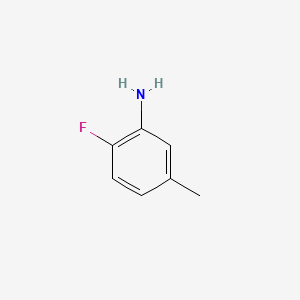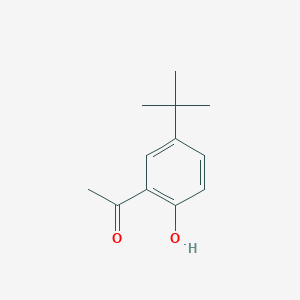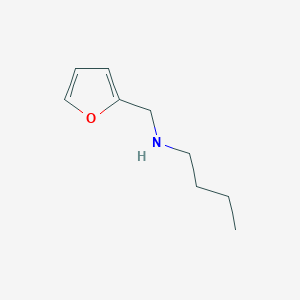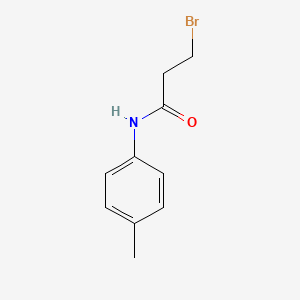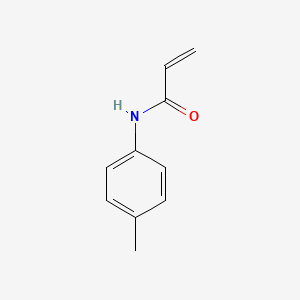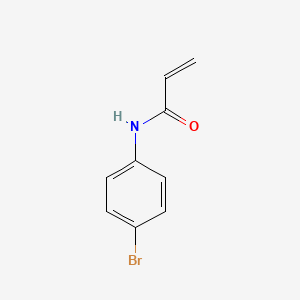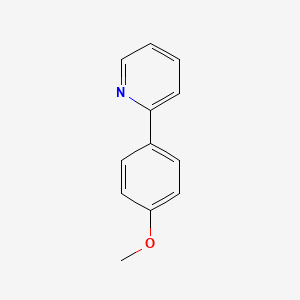
2-(4-Methoxyphenyl)pyridine
Übersicht
Beschreibung
2-(4-Methoxyphenyl)pyridine is a chemical compound with the linear formula C12H11NO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of compounds related to 2-(4-Methoxyphenyl)pyridine has been discussed in various studies. For instance, a multi-step synthesis involving the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine has been reported . Other synthetic strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 2-(4-Methoxyphenyl)pyridine has been analyzed in several studies . The molecule has a molecular weight of 185.228 . The NLO behavior of properties for related molecules such as chemical reactivity, HOMO–LUMO analysis, and electronic transitions have been obtained .Chemical Reactions Analysis
Chemical reactions involving 2-(4-Methoxyphenyl)pyridine have been studied . For example, reactions of anhydrides use Pyridine as a solvent . Other reactions include Pd-catalyzed direct arylation and Suzuki-Miyaura cross-coupling .Physical And Chemical Properties Analysis
2-(4-Methoxyphenyl)pyridine has a density of 1.1±0.1 g/cm3, a boiling point of 311.5±25.0 °C at 760 mmHg, and a flash point of 114.2±13.4 °C . It has a molar refractivity of 55.6±0.3 cm3, and a molar volume of 171.9±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
2-(4-Methoxyphenyl)pyridine derivatives have shown significant potential in the field of corrosion inhibition. For instance, research has demonstrated that certain pyridine derivatives, including those with a 4-methoxyphenyl group, are effective corrosion inhibitors for steel in acidic environments. Studies utilizing electrochemical impedance spectroscopy, Tafel polarization, and other techniques have revealed these compounds' efficacy in protecting metal surfaces against corrosion (Ansari, Quraishi, & Singh, 2015). Additional studies have confirmed similar findings, highlighting the role of these compounds in offering corrosion protection to mild steel in hydrochloric acid solutions (Sudheer & Quraishi, 2014).
Photophysical Studies
The photophysical properties of 2-(4-Methoxyphenyl)pyridine and its analogs have been extensively studied. These compounds are known for their interesting intramolecular charge transfer and proton transfer properties, which are of significance in the study of fluorescence and luminescence. For example, research on derivatives of this compound has revealed their ability to display twisted intramolecular charge transfer emissions in certain solvents (Behera, Karak, & Krishnamoorthy, 2015). Another study has focused on the synthesis and photophysical evaluation of 2-methoxy and 2-morpholino pyridine compounds, noting their high fluorescence quantum yields (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Safety and Hazards
Wirkmechanismus
Mode of Action
It’s possible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-11-7-5-10(6-8-11)12-4-2-3-9-13-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMXRZNAUFKBAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)pyridine | |
CAS RN |
5957-90-4 | |
| Record name | 2-(4-Methoxyphenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5957-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-METHOXYPHENYL)PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the pKa of the carboxylate ligand in a [Cp*RhCl2]2 system impact the rate of C-H activation in 2-(4-methoxyphenyl)pyridine?
A1: Research suggests a direct correlation between the pKa of the carboxylate ligand and the observed rate of C-H activation in 2-(4-methoxyphenyl)pyridine when using [Cp*RhCl2]2 as the catalyst []. This correlation holds true up to a pKa of 4.3. Beyond this point, the rate plateaus and even decreases with increasing pKa values. This suggests that carboxylate ligands with a pKa below 4.3 are more efficient in promoting the C-H activation step.
Q2: What is the mechanism of C-H activation of 2-(4-methoxyphenyl)pyridine by [Cp*RhCl2]2 in the presence of a carboxylate?
A2: Kinetic studies indicate a multi-step mechanism for the C-H activation of 2-(4-methoxyphenyl)pyridine by [CpRhCl2]2 and a carboxylate []. Initially, one molecule of 2-(4-methoxyphenyl)pyridine coordinates to the active catalyst, CpRhCl(κ2-OAc), formed in situ. Subsequently, a second molecule of 2-(4-methoxyphenyl)pyridine coordinates to the complex. This second coordination is crucial and precedes the rate-determining step, which is the C-H activation of the substrate.
Q3: Can 2-(4-methoxyphenyl)pyridine be used as a building block for blue-emitting iridium (III) complexes?
A3: Yes, 2-(4-methoxyphenyl)pyridine (mppy) can be used as a starting point for synthesizing blue-emitting tris-cyclometalated iridium (III) complexes []. By introducing electron-withdrawing groups like CHO, CN, SO2Me, and SO2Ar at the 5’-position of the phenyl ring in the mppy ligand of fac-[Ir(mppy)3], researchers achieved a significant blue shift in the luminescence emission. This modification shifted the emission from 495 nm to approximately 465 nm in degassed organic solvents, demonstrating its potential for blue-emitting applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, 1,2,3-trimethoxy-5-[(1E)-2-nitroethenyl]-](/img/structure/B1296158.png)
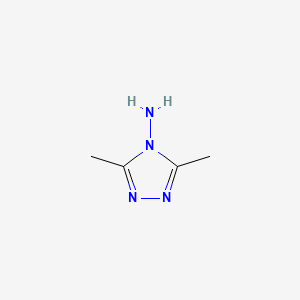
![3-Nitroimidazo[1,2-a]pyridine](/img/structure/B1296164.png)
